Chemical Properties, Stability, and Synthetic Utility of 3-Nitro-1H-pyrazole-5-carbonitrile: A Comprehensive Technical Guide
Chemical Properties, Stability, and Synthetic Utility of 3-Nitro-1H-pyrazole-5-carbonitrile: A Comprehensive Technical Guide
As drug discovery and materials science pivot toward highly functionalized, sp2-dense heterocyclic frameworks, 3-nitro-1H-pyrazole-5-carbonitrile (CAS: 1204246-72-9) has emerged as a critical bifunctional building block. Featuring both a strongly electron-withdrawing nitro group and a versatile cyano group on a pyrazole core, this molecule offers unique orthogonal reactivity.
This whitepaper provides an in-depth analysis of the physicochemical properties, structural stability, and advanced synthetic methodologies associated with 3-nitro-1H-pyrazole-5-carbonitrile. By understanding the mechanistic causality behind its reactivity, researchers can effectively harness this compound for the development of targeted pharmaceuticals [1] and high-energy-density materials (HEDMs) [2].
Physicochemical Profiling and Structural Dynamics
The reactivity of 3-nitro-1H-pyrazole-5-carbonitrile is dictated by the profound electronic effects of its substituents. The pyrazole ring is inherently electron-rich; however, the synergistic electron-withdrawing effects of the C3-nitro and C5-cyano groups severely deplete the ring's electron density.
This electronic depletion has two major consequences:
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Enhanced N-H Acidity: The proton on the pyrazole nitrogen becomes highly acidic, allowing for facile N-alkylation or arylation under mildly basic conditions.
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Electrophilic Activation: The carbon atom of the nitrile group becomes highly susceptible to nucleophilic attack, lowering the activation energy required for addition reactions.
Quantitative Physicochemical Data
The following table summarizes the core quantitative parameters of the molecule [3].
| Parameter | Value | Causality / Implication |
| CAS Registry Number | 1204246-72-9 | Unique identifier for procurement and safety tracking. |
| Chemical Formula | C₄H₂N₄O₂ | High nitrogen-to-carbon ratio (N:C = 1:1), characteristic of energetic precursors. |
| Molecular Weight | 138.08 g/mol | Low molecular weight fragment, ideal for Fragment-Based Drug Discovery (FBDD). |
| SMILES String | N#CC1=CC(=O)=NN1 | Defines the 1,3,5-substitution pattern critical for orthogonal functionalization. |
| Storage Temperature | 2–8 °C | Prevents slow thermal degradation and moisture-induced nitrile hydrolysis. |
Stability Profile: Thermal, Chemical, and Storage
As a Senior Application Scientist, I emphasize that the stability of nitro-heteroaromatics cannot be taken for granted. The stability profile of 3-nitro-1H-pyrazole-5-carbonitrile requires strict adherence to specific environmental controls.
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Thermal Stability: The presence of a nitro group adjacent to a conjugated pi-system introduces the risk of exothermic decomposition at elevated temperatures. While the molecule is stable at room temperature for short periods, prolonged exposure to heat (>80 °C) without a solvent heat-sink can lead to auto-catalytic degradation.
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Chemical Stability (Hydrolysis): The cyano group is sensitive to both strongly acidic and strongly basic aqueous conditions. Exposure to ambient moisture over months can lead to partial hydrolysis, converting the nitrile (-CN) to a primary amide (-CONH₂).
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Storage Protocol: The compound must be stored under inert gas (Argon or Nitrogen) at 2–8 °C (cold-chain transportation is highly recommended) [4]. Desiccants should be used in the secondary container to mitigate hydrolytic degradation.
Orthogonal Reactivity and Mechanistic Pathways
The true value of 3-nitro-1H-pyrazole-5-carbonitrile lies in its orthogonal synthetic handles. The nitro group and the nitrile group can be selectively manipulated without interfering with one another, provided the correct reagents are chosen.
Synthetic divergence of 3-nitro-1H-pyrazole-5-carbonitrile based on chemoselective targeting.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality explaining why the action is performed.
Protocol A: Chemoselective Nitrile Addition (Oxadiazole Precursor Synthesis)
This methodology is utilized in the synthesis of high-performance energetic materials, such as DNP-OO, where the nitrile is converted to an oxadiazole ring[2].
Objective: Convert the cyano group to an amidoxime using hydroxylamine, leaving the nitro group intact.
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Preparation: Dissolve 10 mmol of 3-nitro-1H-pyrazole-5-carbonitrile in 30 mL of anhydrous Ethanol.
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Causality: Ethanol acts as a protic solvent that stabilizes the transition state during the nucleophilic attack on the nitrile carbon.
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Reagent Addition: Add 15 mmol of Hydroxylamine hydrochloride (NH₂OH·HCl) followed by 7.5 mmol of Sodium Carbonate (Na₂CO₃).
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Causality: Na₂CO₃ is a weak base chosen specifically to neutralize the HCl salt and liberate the nucleophilic hydroxylamine free base. A stronger base (like NaOH) is avoided to prevent base-catalyzed hydrolysis of the nitrile into an unwanted carboxylic acid.
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Reaction Execution: Heat the mixture to 60 °C and stir for 4 hours.
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Causality: Mild heating overcomes the activation energy barrier for addition across the C≡N triple bond without triggering thermal degradation of the nitro group.
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In-Process Validation: Monitor the reaction via LC-MS.
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Validation Check: The reaction is complete when the starting mass (m/z 138) disappears, replaced by the amidoxime product mass (m/z 171).
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Workup: Concentrate the solvent in vacuo, resuspend in ethyl acetate, and wash with brine to remove unreacted hydroxylamine and inorganic salts.
Protocol B: Chemoselective Nitro Reduction (Amino-Pyrazole Synthesis)
This pathway is critical in pharmaceutical drug discovery, such as the synthesis of pyrazole amide inhibitors for ELOVL1 [1].
Objective: Reduce the nitro group to a primary amine without reducing the sensitive cyano group.
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Preparation: Dissolve 10 mmol of the starting material in a 1:1 mixture of THF and Methanol (40 mL).
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Causality: The co-solvent system ensures complete solubility of both the highly polar starting material and the subsequent formate salts.
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Catalyst & Donor Addition: Add 50 mmol of Ammonium Formate, followed carefully by 5 mol% of 10% Pd/C under an Argon atmosphere.
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Causality: Ammonium formate acts as a mild, in-situ hydrogen donor (Transfer Hydrogenation). Using standard high-pressure H₂ gas with Pd/C carries a high risk of indiscriminately reducing the cyano group to an imine or primary amine. Transfer hydrogenation ensures strict chemoselectivity for the nitro group.
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Reaction Execution: Stir the suspension at room temperature for 12 hours.
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Causality: Maintaining room temperature prevents over-reduction and preserves the integrity of the pyrazole core.
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In-Process Validation: Monitor via TLC (Hexane:EtOAc 1:1).
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Validation Check: The starting material is distinctly yellow (due to the nitro-chromophore). The reaction is complete when the yellow color dissipates and a new, highly polar UV-active spot appears.
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Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the Pd/C dry out in the air, as it is pyrophoric. Concentrate the filtrate to yield 3-amino-1H-pyrazole-5-carbonitrile.
Safety and Handling (GHS Compliance)
Handling 3-nitro-1H-pyrazole-5-carbonitrile requires rigorous safety protocols due to its biological activity and energetic potential.
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GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) [4].
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PPE Requirements: Nitrile gloves, safety goggles, and a particulate respirator mask when handling the dry powder. All synthetic manipulations must be performed inside a certified chemical fume hood to prevent inhalation of aerosolized particulates.
References
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Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1 Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
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Conjugated Pyrazole-Triazole/Oxadiazole Derivatives via Nitro Functionalization: Toward High-Performance Energetic Materials Source: ACS Publications (Organic Letters) URL:[Link]
